ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
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Overview
Description
Ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethoxyphenyl group and an ethyl ester group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The chromen-2-one core is then subjected to a Friedel-Crafts acylation reaction with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethanol or methanol as solvents, with bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Antimicrobial Action: It can disrupt the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
Ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can be compared with other similar compounds such as:
Coumarin Derivatives: These compounds share the chromen-2-one core structure but differ in their substituents, leading to variations in their biological activities.
Flavonoids: Similar in structure but with different functional groups, flavonoids are known for their antioxidant and anti-inflammatory properties.
Phenylpropanoids: These compounds have a similar phenyl group but differ in their core structure, affecting their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-4-32-27(29)25(17-8-6-5-7-9-17)33-20-12-10-19-14-21(26(28)34-23(19)16-20)18-11-13-22(30-2)24(15-18)31-3/h5-16,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFVSDJXHWWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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